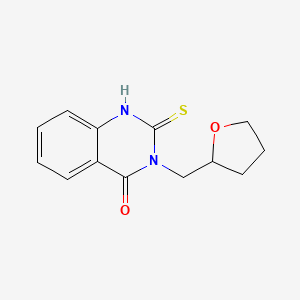

2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one (hereafter referred to as 2M3TQ) is a novel compound that has recently been synthesized and studied for its potential medicinal applications. 2M3TQ is a quinazolinone derivative, which is a heterocyclic compound with a fused six-membered ring. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also known to possess antioxidant and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases and disorders.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research has demonstrated the significant antimicrobial and antifungal activities of compounds related to 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one. For example, a study by Alagarsamy et al. (2004) synthesized title compounds with similar structures and tested their antimicrobial efficacy against pathogenic bacteria and fungi, showing considerable activity Alagarsamy, V., Revathi, R., Meena, S., Ramaseshu, K. V., Rajasekaran, S., & Clerco, E. D. (2004). AntiHIV, Antibacterial And Antifungal Activities Of Some 2,3-Disubstituted Quinazolin-4(3H)-Ones. Indian Journal of Pharmaceutical Sciences, 66, 459-462. Similarly, El-Azab (2007) synthesized a series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones, exhibiting broad-spectrum antimicrobial activity, which suggests their potential as templates for developing more potent antimicrobial agents El-Azab, A. (2007). Synthesis of Some New Substituted 2-Mercaptoquinazoline Analogs as Potential Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 182, 333-348.

Chemical Synthesis and Characterization

The synthesis and characterization of quinazolin-4(3H)-one derivatives have been a focus for many researchers, aiming to explore their chemical properties and potential applications. Fleischer et al. (1997) prepared a series of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones, highlighting the versatility of these compounds in chemical synthesis Fleischer, J., Takács, K., & Hermecz, I. (1997). Synthesis of 2‐[mercapto(cyano)methylene]‐1,2,3,4‐tetrahydro‐quinazolin‐4‐ones and 2‐amino‐4‐methylpyrazolo‐[1,5‐a]quinazolin‐5(4H)‐one. Journal of Heterocyclic Chemistry, 34, 1251-1254.

Potential Antitumor Activity

Some derivatives of 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one have been explored for their potential antitumor activity. For instance, Khalil et al. (2003) synthesized a series of 2‐substituted mercapto‐3H‐quinozolines with significant in vitro antitumor activity, showcasing the potential of these compounds in cancer research Khalil, A., Hamide, S. G. A., Al-Obaid, A. M., & El-Subbagh, H. (2003). Substituted Quinazolines, Part 2. Synthesis and In‐Vitro Anticancer Evaluation of New 2‐Substituted Mercapto‐3H‐quinazoline Analogs. Archiv der Pharmazie, 336.

Keto-Enol Tautomerism

The study of chemical properties such as keto-enol tautomerism in quinazolin-4(3H)-one derivatives provides insights into their potential applications in various fields, including material science and drug development. Mohammed et al. (2020) synthesized a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties, exploring their keto-enol tautomerism characters Mohammed, S. J., Salih, A., Rashid, M. A., Omer, K., & Abdalkarim, K. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25.

Propiedades

IUPAC Name |

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGHQFJXVMZVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)

![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739588.png)

![4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2739590.png)

![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2739604.png)